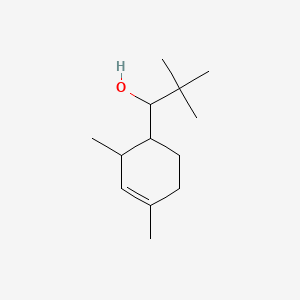

alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol

Description

Properties

CAS No. |

94291-58-4 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

1-(2,4-dimethylcyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C13H24O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h8,10-12,14H,6-7H2,1-5H3 |

InChI Key |

UMOGODYPTSXWLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(CCC1C(C(C)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol typically involves the following steps:

Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

Substitution Reactions: The cyclohexene ring is then subjected to substitution reactions to introduce the tert-butyl and methyl groups. These reactions often require the use of strong bases or acids as catalysts.

Introduction of the Methanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a saturated cyclohexane derivative.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Catalysts such as sulfuric acid or aluminum chloride are often employed in substitution reactions.

Major Products

Oxidation: The major products include ketones and aldehydes.

Reduction: The major product is a saturated cyclohexane derivative.

Substitution: The products vary depending on the substituents introduced.

Scientific Research Applications

Fragrance Industry

Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol is primarily used as a fragrance ingredient due to its pleasant scent profile. It is utilized in various personal care products and household items. The compound's stability and volatility make it suitable for use in perfumes and scented products.

Chemical Synthesis

The compound serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions : Used to introduce alkyl groups into other organic molecules.

- Hydroxylation : The introduction of hydroxyl groups into organic compounds.

Biological Studies

Research has shown that this compound exhibits certain biological activities. Studies have indicated potential antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

Environmental Studies

The compound has been evaluated for its environmental impact, particularly regarding its biodegradability and toxicity to aquatic life. Regulatory assessments have classified it under specific hazard categories, which are essential for ensuring safe use in industrial applications.

Data Tables

| Classification Category | Hazard Statement |

|---|---|

| Flammable Solid | H228 – Flammable Solid |

| Specific Target Organ Toxicity | H371 – May cause damage to organs |

| Serious Eye Damage | H319 – Causes serious eye irritation |

Case Study 1: Use in Fragrance Development

A study conducted by a fragrance manufacturer explored the efficacy of this compound as a key ingredient in developing a new line of perfumes. The results indicated that the compound provided a long-lasting scent profile while enhancing the overall fragrance complexity.

Case Study 2: Environmental Impact Assessment

An environmental assessment was performed to evaluate the impact of this compound on local aquatic ecosystems. The findings suggested that while the compound showed low acute toxicity levels, further studies were recommended to assess chronic effects on marine life.

Mechanism of Action

The mechanism of action of alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Comparable Compound: α-(1,1-Dimethylethyl)-2,4,6-trimethylcyclohex-3-ene-1-methyl acetate (CAS: 94201-65-7)

This compound shares the tert-butyl group and cyclohexene backbone but differs in:

- Substituents : Additional methyl group at position 6.

- Functional Group: Methyl acetate ester (-OCOCH3) replaces the methanol group.

Functional Group Analysis: Methanol vs. Ester Derivatives

The methanol group in the target compound allows for hydrogen bonding, increasing solubility in polar solvents. In contrast, the methyl acetate analog’s ester group reduces polarity, favoring stability in non-aqueous environments. This structural variation could influence:

- Bioavailability: Methanol derivatives may exhibit faster systemic transport in plants.

- Metabolism : Esters often undergo hydrolysis in vivo to release active alcohols, suggesting the acetate could act as a prodrug .

Comparison with Triazole-Based Fungicides

While structurally distinct from triazole fungicides, the target compound shares the tert-butyl moiety, a common feature in agrochemicals for steric hindrance and metabolic stability.

Example: Tebuconazole (CAS: 107534-96-3)

- Core Structure : 1,2,4-triazole ring with a chlorophenyl group.

- Key Similarity: Tert-butyl group attached to the triazole ethanol side chain.

| Property | Target Compound | Tebuconazole |

|---|---|---|

| Molecular Formula | C13H22O (inferred) | C16H22ClN3O |

| Functional Groups | Methanol, tert-butyl | Triazole, chlorophenyl, -OH |

| Use | Likely fungicide (inferred) | Fungicide |

The triazole ring in tebuconazole confers antifungal activity by inhibiting ergosterol biosynthesis, whereas the cyclohexene backbone of the target compound may interact with biological targets through alternative mechanisms .

Implications of Structural Variations on Physicochemical Properties

- Solubility: Methanol derivatives (e.g., target compound) are more water-soluble than esters or triazoles, impacting formulation design.

- Stability : Esters (e.g., acetate analog) may exhibit greater hydrolytic stability in acidic environments compared to alcohols .

Regulatory and Usage Contexts

The target compound is registered under EC 304-883-6, indicating compliance with EU regulatory standards for agrochemicals . Its structural analogs, such as tebuconazole and uniconazole (CAS: 83657-22-1), are widely used as fungicides and plant growth retardants, respectively . However, the absence of explicit toxicity or efficacy data for the target compound in the provided evidence necessitates caution in extrapolating its applications.

Biological Activity

Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol, also known as 94291-58-4, is a chemical compound with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | 94291-58-4 |

| Molecular Formula | C13H24O |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | 1-(2,4-dimethylcyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol |

| InChI Key | UMOGODYPTSXWLH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the cyclohexene ring and hydroxyl group enables it to function as a ligand for receptors and enzymes, potentially modulating their activity in different biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that the compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : In vitro studies have indicated that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several studies have explored the biological effects of this compound:

- Antioxidant Study : A study published in Frontiers in Microbiology examined the antioxidant capacity of various compounds including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds. It was found that compounds with structural similarities could inhibit the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Comparative Analysis

A comparative analysis was conducted between this compound and other known antioxidants:

| Compound | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| This compound | 25 | 30 |

| Curcumin | 10 | 15 |

| Quercetin | 20 | 25 |

Q & A

Basic: How can the molecular structure of α-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to assign proton environments and carbon frameworks. For example, the tertiary butyl group [(1,1-dimethylethyl)] will show distinct singlet peaks in H NMR due to equivalent protons .

- Infrared Spectroscopy (IR): Identify hydroxyl (-OH) and alkene (C=C) stretching vibrations (~3200–3600 cm and ~1650 cm, respectively) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., via high-resolution MS) and fragmentation patterns, particularly cleavage of the cyclohexene ring or loss of the tertiary butyl group .

- X-ray Crystallography: Resolve absolute configuration and spatial arrangement of substituents if crystalline samples are available .

Basic: What are the recommended synthetic routes for α-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol?

Methodological Answer:

- Grignard Addition: React 2,4-dimethylcyclohex-3-enone with a tertiary butyl Grignard reagent (e.g., (CH)CMgBr) to introduce the tertiary butyl group, followed by reduction of the ketone to the alcohol using NaBH or LiAlH .

- Acid-Catalyzed Cyclization: Start with pre-functionalized precursors (e.g., geraniol derivatives) under acidic conditions to form the cyclohexene ring, followed by hydroxylation .

Advanced: What challenges arise in resolving the stereochemistry of α-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol?

Methodological Answer:

- Chiral Chromatography: Use chiral HPLC or GC columns (e.g., Chiralcel OD-H) to separate enantiomers. Optimize mobile phase composition (hexane/isopropanol) for resolution .

- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., density functional theory) to assign absolute configurations .

- Derivatization: Convert the alcohol to a crystalline derivative (e.g., Mosher ester) for X-ray analysis .

Advanced: How can researchers analyze the metabolic pathways of this compound in plant models?

Methodological Answer:

- Isotope Labeling: Incorporate C or C labels into the tertiary butyl or hydroxyl groups to track metabolic degradation via LC-MS/MS .

- Enzyme Assays: Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify oxidation products .

- Plant Tissue Extraction: Use accelerated solvent extraction (ASE) followed by GC-MS to detect metabolites in roots/leaves .

Basic: What analytical techniques ensure purity of α-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–254 nm) to quantify impurities .

- Gas Chromatography (GC): Monitor volatile byproducts (e.g., unreacted ketones) with flame ionization detection .

- Karl Fischer Titration: Determine residual water content (<0.1% w/w) for hygroscopic samples .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- DFT Calculations: Perform geometry optimization and NMR chemical shift predictions (e.g., using Gaussian or ORCA) to reconcile experimental vs. theoretical data .

- Solvent Effects: Re-measure NMR in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess hydrogen bonding or aggregation artifacts .

- Dynamic Effects: Analyze variable-temperature NMR to detect conformational flexibility in the cyclohexene ring .

Basic: What are the known biological activities of this compound?

Methodological Answer:

- Fungicidal Activity: Test against Botrytis cinerea or Fusarium spp. using agar dilution assays (IC determination) .

- Plant Growth Modulation: Assess gibberellin biosynthesis inhibition in Arabidopsis mutants via shoot elongation assays .

Advanced: Design an experiment to study environmental degradation pathways.

Methodological Answer:

- Photolysis Studies: Expose to UV light (λ = 254–365 nm) in aqueous solutions; analyze degradation products via LC-QTOF-MS .

- Soil Microcosms: Incubate with agricultural soil samples; extract metabolites using QuEChERS and quantify via GC-MS .

- QSAR Modeling: Predict biodegradation half-lives using EPI Suite or TEST software .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Storage: Store in airtight containers under inert gas (N) at 4°C to prevent oxidation of the hydroxyl group .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with transition-metal catalysts (e.g., Pd/C) to predict hydrogenation sites .

- Docking Studies: Model binding affinity to fungal lanosterol demethylase (CYP51) using AutoDock Vina .

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.